1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism by which 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole exerts its effects involves interactions with specific molecular targets. The piperidine ring and benzotriazole moiety can interact with enzymes or receptors, modulating their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine: A compound with a similar structure but with a benzothiophene moiety instead of benzotriazole.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological activities.
Uniqueness: 1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H24N4 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(1-piperidin-1-ylcyclohexyl)benzotriazole |
InChI |
InChI=1S/C17H24N4/c1-5-11-17(12-6-1,20-13-7-2-8-14-20)21-16-10-4-3-9-15(16)18-19-21/h3-4,9-10H,1-2,5-8,11-14H2 |
InChI Key |
NIRZHTCTHZDBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N2CCCCC2)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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